molecular formula C12H12BrN3O3 B512323 1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-METHYL-1-PROPANONE

1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-METHYL-1-PROPANONE

Cat. No.: B512323
M. Wt: 326.15g/mol
InChI Key: YOUBLMCQVNQCEM-UHFFFAOYSA-N
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Description

1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-METHYL-1-PROPANONE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a bromine atom, hydroxyl groups, and an indolylazo moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-METHYL-1-PROPANONE typically involves multi-step organic reactions. One common approach might include the bromination of an indole derivative followed by azo coupling with a suitable diazonium salt. The final step could involve the introduction of the propan-1-one moiety under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, employing large reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of new substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Application in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-METHYL-1-PROPANONE exerts its effects would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-one, 1-(2-hydroxy-3-indolylazo)-2-hydroxy-2-methyl-: Lacks the bromine atom, which might affect its reactivity and biological activity.

    Propan-1-one, 1-(5-chloro-2-hydroxy-3-indolylazo)-2-hydroxy-2-methyl-: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.

    Propan-1-one, 1-(5-bromo-2-hydroxy-3-indolylazo)-2-hydroxy-2-ethyl-: Variation in the alkyl chain length, which could influence its solubility and interaction with biological targets.

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups in 1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-METHYL-1-PROPANONE makes it unique compared to its analogs

Properties

Molecular Formula

C12H12BrN3O3

Molecular Weight

326.15g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C12H12BrN3O3/c1-12(2,19)11(18)16-15-9-7-5-6(13)3-4-8(7)14-10(9)17/h3-5,14,17,19H,1-2H3

InChI Key

YOUBLMCQVNQCEM-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)O

Canonical SMILES

CC(C)(C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)O

Origin of Product

United States

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